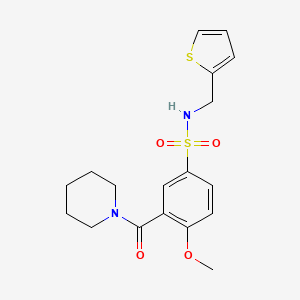![molecular formula C16H18N2O4S B5305873 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide, also known as ESI-09, is a chemical compound that has garnered interest in scientific research due to its potential as a therapeutic agent. It is a small molecule inhibitor of the RAC1 GTPase, which plays a crucial role in cellular processes such as cytoskeletal rearrangement, cell migration, and cell proliferation.
Mécanisme D'action
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide exerts its effects by inhibiting the activity of the RAC1 GTPase, which is involved in various cellular processes. RAC1 activation leads to the formation of lamellipodia and filopodia, which are important for cell migration and invasion. By inhibiting RAC1 activity, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide can prevent the formation of these structures and inhibit cell migration and invasion.
Biochemical and Physiological Effects:
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide inhibits RAC1 activity, leading to the inhibition of cell migration and invasion. In vivo studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide improves cardiac function in animal models of heart failure and protects against neuronal cell death in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for RAC1, which allows for the study of RAC1-mediated cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of results. Additionally, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide may not be suitable for use in certain experimental systems due to its chemical properties.
Orientations Futures
There are several future directions for research on 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide. One direction is the development of more potent and selective inhibitors of RAC1. Another direction is the investigation of the therapeutic potential of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide in various disease models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide on cellular processes.
Méthodes De Synthèse
The synthesis of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with N-phenyl-2-aminoethanol in the presence of triethylamine to form 4-{[(2-hydroxyethyl)amino]sulfonyl}-N-phenylbenzamide. Finally, the addition of methoxyethylamine and trifluoroacetic acid results in the formation of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide.
Applications De Recherche Scientifique
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent. In cardiovascular research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to improve cardiac function in animal models of heart failure. In neurodegenerative research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to protect against neuronal cell death in vitro and in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-12-11-17-23(20,21)15-9-7-13(8-10-15)16(19)18-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAHJWEHPWWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

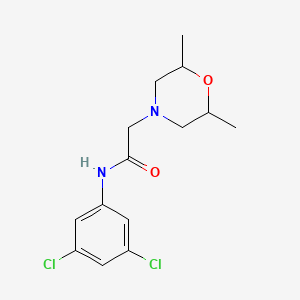
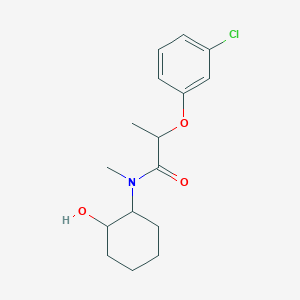
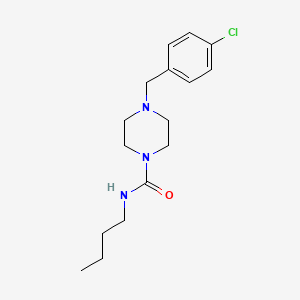
![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)

amine hydrochloride](/img/structure/B5305835.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)
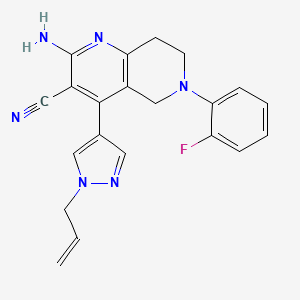
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)
